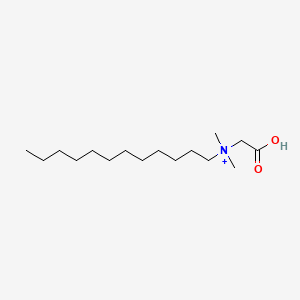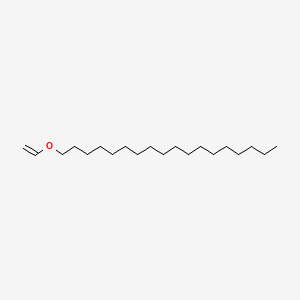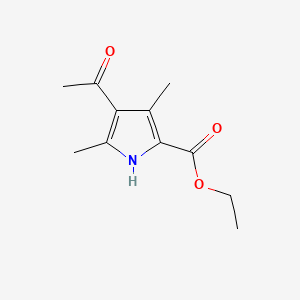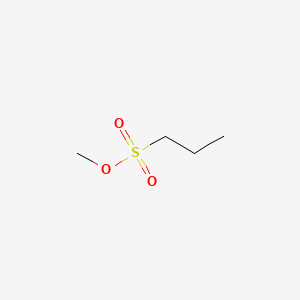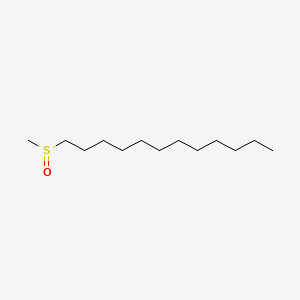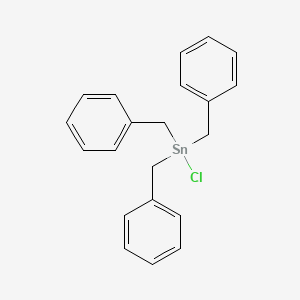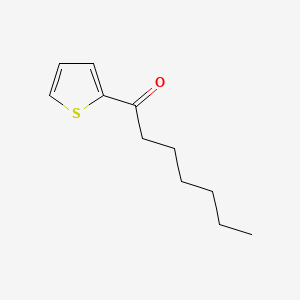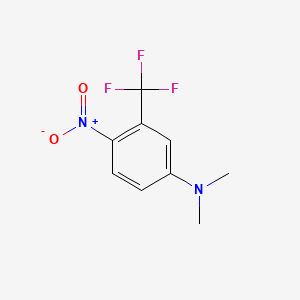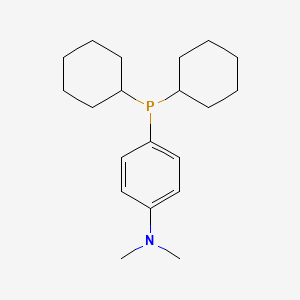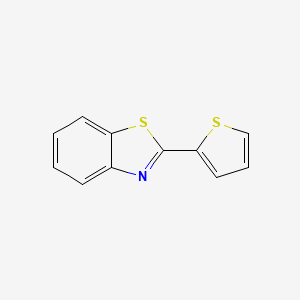
2-(2-噻吩基)苯并噻唑
描述
2-(2-Thienyl)benzothiazole is a compound with the CAS Number: 34243-38-4 and a molecular weight of 217.32 . It has a linear formula of C11H7NS2 .
Synthesis Analysis
The synthesis of 2-(2-Thienyl)benzothiazole involves the condensation of ortho-aminothiophenol with 2-thenoyl chloride in 1-methyl-2-pyrrolidone .Molecular Structure Analysis
The Inchi Code of 2-(2-Thienyl)benzothiazole is 1S/C11H7NS2/c1-2-5-9-8(4-1)12-11(14-9)10-6-3-7-13-10/h1-7H .Chemical Reactions Analysis
2-(2-Thienyl)benzothiazole undergoes reactions of electrophilic (nitration, bromination, oxymethylation, formylation, acylation) and radical (nitration, arylation) substitution .科学研究应用
治疗潜力
2-(2-噻吩基)苯并噻唑衍生物,特别是2-芳基苯并噻唑,展现出显著的治疗潜力。它们被研究用于其抗菌、镇痛、抗炎、抗糖尿病活性,尤其是作为潜在的抗肿瘤药物。它们的结构简单和易于合成为开发广泛的化学库提供了机会,进一步推动了新化学实体用于各种疾病和疾病治疗的发现 (Kamal et al., 2015)。
缓蚀
苯并噻唑衍生物,如2-(正己基氨基)-4-(3′-N,N-二甲基氨基丙基)氨基-6-(苯并噻唑-2-基)硫代-1,3,5-三嗪及其变体在酸性溶液中展示出对钢铁具有有效的缓蚀性能。这些缓蚀剂提供了比先前报道的苯并噻唑家族缓蚀剂更高的稳定性和缓蚀效率,展示了它们在工业应用中用于防腐保护的潜力 (Hu et al., 2016)。
合成中的绿色化学
苯并噻唑化合物的合成,特别是通过绿色化学方法,由于其显著的药用和生物活性而至关重要。最近在使用环保方法合成苯并噻唑化合物方面取得了进展,突出了该化合物在可持续化学实践中的作用 (Gao et al., 2020)。
抗肿瘤应用
2-(4-氨基-3-甲基苯基)苯并噻唑以其选择性和强效的抗肿瘤特性而闻名,无论在体外还是体内都是如此。这些化合物通过细胞色素P450 1A1的生物转化产生活性代谢物,在临床前评估中展示出有望的结果,特别是在治疗乳腺癌和卵巢癌方面 (Bradshaw et al., 2002)。
安全和危害
作用机制
Target of Action
Benzothiazole derivatives have been found to interact with a variety of biological targets, including enzymes in the bcl-2 family . These enzymes play a key role in apoptosis, a process of programmed cell death .
Mode of Action
Benzothiazole derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been found to influence the mitochondrial apoptotic pathway, also known as the bcl-2-regulated pathway .
Result of Action
Benzothiazole derivatives have been found to have a wide range of biological applications, including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, and anti-inflammatory effects .
生化分析
Biochemical Properties
It has been found that benzothiazole derivatives can interact with enzymes such as BCL-2, which is involved in apoptosis
Cellular Effects
Benzothiazole derivatives have been found to have antiproliferative and antitrypanosomal activities . These compounds have shown to affect various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzothiazole derivatives can have binding interactions with biomolecules, can inhibit or activate enzymes, and can cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzothiazole derivatives can have long-term effects on cellular function . Information on the product’s stability, degradation, and long-term effects observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
It is known that benzothiazole derivatives can have potent antitrypanosomal activity
Metabolic Pathways
It is known that benzothiazole derivatives can interact with enzymes and cofactors
Transport and Distribution
It is known that benzothiazole derivatives can interact with transporters or binding proteins
Subcellular Localization
It is known that benzothiazole derivatives can be directed to specific compartments or organelles .
属性
IUPAC Name |
2-thiophen-2-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NS2/c1-2-5-9-8(4-1)12-11(14-9)10-6-3-7-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDVGJHQJAJTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302907 | |
| Record name | 2-(2-Thienyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726838 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
34243-38-4 | |
| Record name | 34243-38-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Thienyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Thienyl)benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the luminescent properties of 2-(2-Thienyl)benzothiazole when incorporated into iridium(III) complexes?
A1: Research suggests that when 2-(2-Thienyl)benzothiazole (Hbtth) is used as a ligand in cyclometalated iridium(III) complexes, the resulting complexes exhibit intense, long-lived luminescence both in solution and at low temperatures. [] This luminescence is thought to originate from a triplet excited state with mixed ³IL (π → π) and ³MLCT (dπ(Ir) → π) character. []
Q2: How does the presence of 2-(2-Thienyl)benzothiazole in iridium(III) complexes affect their interaction with biological targets like avidin?
A2: Studies have shown that incorporating 2-(2-Thienyl)benzothiazole into iridium(III) complexes, specifically alongside a biotin moiety, leads to significant emission enhancement and lifetime extension upon binding to avidin. [] This suggests that these complexes could be promising candidates for bioimaging and biosensing applications due to their ability to interact with specific biological targets.
Q3: Are there efficient synthetic routes available for the synthesis of 2-(2-Thienyl)benzothiazole derivatives with improved solubility?
A3: Yes, researchers have developed a synthetic strategy for producing highly soluble fluorescent π-extended 2-(2-Thienyl)benzothiazole derivatives. [, ] This approach utilizes oxidative cyclization of 2-Thienylthioanilide as a key step, potentially facilitating the development of novel materials based on this scaffold.
Q4: What is the potential application of 2-(2-Thienyl)benzothiazole in the development of antimycobacterial drugs?
A4: Research indicates that 2-(2-Thienyl)benzothiazole holds promise as a ligand in the development of Ag(I) and Au(I) complexes with antimycobacterial activity. [] Further investigations into the mechanism of action and efficacy of these complexes are needed to explore their therapeutic potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



